An In-Depth Technical Guide to 1-Cyanopiperidine-4-carboxylic Acid: A Versatile Building Block in Modern Drug Discovery
An In-Depth Technical Guide to 1-Cyanopiperidine-4-carboxylic Acid: A Versatile Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Piperidine Scaffold
The piperidine ring is a cornerstone of medicinal chemistry, recognized for its prevalence in a wide array of pharmaceuticals and natural alkaloids.[1] This six-membered nitrogen-containing heterocycle provides a versatile and conformationally constrained scaffold that is amenable to a variety of chemical modifications. Its incorporation into drug candidates can significantly influence their physicochemical properties, including solubility, lipophilicity, and metabolic stability, thereby enhancing their pharmacokinetic and pharmacodynamic profiles. As a result, piperidine derivatives are crucial intermediates in the synthesis of a diverse range of therapeutic agents, from analgesics to antipsychotics.[2]
This technical guide focuses on a particularly valuable derivative: 1-Cyanopiperidine-4-carboxylic acid. This molecule features a unique substitution pattern at the 4-position, incorporating both a cyano and a carboxylic acid group. This arrangement offers multiple points for chemical elaboration and presents opportunities for the design of novel molecular entities with tailored biological activities. This guide will provide a comprehensive overview of its chemical structure, properties, synthesis, and potential applications in drug discovery and development.
Chemical Structure and Properties
1-Cyanopiperidine-4-carboxylic acid is a bifunctional molecule with the chemical formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol .[3] The core of the molecule is a piperidine ring, with a cyano group and a carboxylic acid group attached to the same carbon atom at the 4-position. The nitrogen atom at the 1-position is secondary, bearing a hydrogen atom.
For synthetic and medicinal chemistry applications, the piperidine nitrogen is often protected, most commonly with a tert-butyloxycarbonyl (Boc) group, to give 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid (CAS Number: 495415-34-4). This protected form is a solid at room temperature and has a molecular formula of C₁₂H₁₈N₂O₄ and a molecular weight of 254.29 g/mol .
A summary of the key physicochemical properties for the Boc-protected and unprotected forms of 1-Cyanopiperidine-4-carboxylic acid is presented in Table 1. It is important to note that many of the physical properties for the unprotected form have not been experimentally determined and reported in the literature, highlighting an area for further investigation.[4]
| Property | 1-Cyanopiperidine-4-carboxylic acid | 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid |
| CAS Number | 179536-08-4[3] | 495415-34-4 |
| Molecular Formula | C₇H₁₀N₂O₂ | C₁₂H₁₈N₂O₄ |
| Molecular Weight | 154.17 g/mol [3] | 254.29 g/mol |
| Appearance | Not reported | Solid |
| Melting Point | Not reported | Not reported |
| Boiling Point | Not reported | 429.5 ± 45.0 °C at 760 mmHg (Predicted) |
| Solubility | Not reported | Not reported |
| pKa | Not reported | Not reported (experimental determination needed)[4] |
Synthesis of 1-Cyanopiperidine-4-carboxylic Acid and its N-Boc Protected Analogue
A potential synthetic pathway is outlined below, starting from the commercially available 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid.
Step 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid
This precursor can be synthesized from isonipecotic acid (4-piperidinecarboxylic acid) through a straightforward protection reaction with di-tert-butyl dicarbonate (Boc-anhydride) in the presence of a base like triethylamine.[5]
Experimental Protocol:
-
Dissolve isonipecotic acid (1 equivalent) in a suitable solvent such as dichloromethane.
-
Add triethylamine (3 equivalents) to the solution and stir at room temperature for 30 minutes.
-
Add di-tert-butyl dicarbonate (2 equivalents) to the reaction mixture.
-
Heat the mixture at 40°C for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Acidify the residue with dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid.[5]
Step 2: Conversion to 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid
The introduction of the cyano group at the 4-position alongside the carboxylic acid is a more complex transformation. One possible route could involve the conversion of the carboxylic acid to an amide, followed by dehydration to the nitrile. However, a more direct approach might be a variation of the Strecker synthesis, starting from the corresponding ketone, 1-Boc-4-oxopiperidine. A more likely route, however, would involve the activation of the C4-H bond adjacent to the carboxylic acid, followed by cyanation. A detailed, validated experimental protocol for this specific transformation is not currently available in the public domain and would require significant process development.
Step 3: Deprotection to 1-Cyanopiperidine-4-carboxylic acid
Assuming the successful synthesis of 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid, the final step would be the removal of the Boc protecting group. This is typically achieved under acidic conditions.
Experimental Protocol:
-
Dissolve 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid in a suitable solvent such as dioxane or dichloromethane.
-
Add an excess of a strong acid, such as hydrochloric acid (e.g., 4M in dioxane) or trifluoroacetic acid.
-
Stir the reaction mixture at room temperature until the deprotection is complete, as monitored by TLC.
-
Remove the solvent and excess acid under reduced pressure to yield the hydrochloride or trifluoroacetate salt of 1-Cyanopiperidine-4-carboxylic acid.
-
The free base can be obtained by neutralization with a suitable base.
Visualizing the Synthetic Pathway
Caption: Proposed synthetic route to 1-Cyanopiperidine-4-carboxylic acid.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
The IR spectrum of 1-Cyanopiperidine-4-carboxylic acid is expected to show the following characteristic absorption bands:
-
O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, which may overlap with C-H stretching frequencies.[6]
-
C-H stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹.
-
C≡N stretch (Nitrile): A medium to weak, sharp absorption band in the range of 2260-2220 cm⁻¹.[7]
-
C=O stretch (Carboxylic Acid): A strong, sharp peak between 1760 and 1690 cm⁻¹.[6]
-
C-O stretch (Carboxylic Acid): A medium intensity band in the 1320-1210 cm⁻¹ region.[6]
-
N-H bend (Secondary Amine): A medium absorption around 1550-1490 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
The proton NMR spectrum would be expected to show signals corresponding to the piperidine ring protons, which would likely appear as complex multiplets in the aliphatic region (approximately 1.5-3.5 ppm). The acidic proton of the carboxylic acid would give a broad singlet, typically downfield, above 10 ppm, though its chemical shift is highly dependent on the solvent and concentration. The N-H proton of the piperidine ring would also appear as a broad singlet, with its chemical shift influenced by the solvent.
¹³C NMR:
The carbon NMR spectrum would provide key information about the carbon skeleton. The most characteristic signals would be:
-
Carboxylic Carbonyl (C=O): In the range of 170-185 ppm.
-
Nitrile Carbon (C≡N): In the range of 115-125 ppm.
-
Piperidine Carbons: Multiple signals in the aliphatic region (approximately 20-60 ppm). The quaternary carbon at the 4-position would likely be in the range of 40-50 ppm.
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of the compound. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45).[8] The piperidine ring could also undergo characteristic fragmentation, such as alpha-cleavage adjacent to the nitrogen atom.
Applications in Drug Development
The unique structural features of 1-Cyanopiperidine-4-carboxylic acid make it a highly attractive building block for the synthesis of novel drug candidates. The presence of three distinct functional groups—a secondary amine, a carboxylic acid, and a nitrile—on a conformationally restricted scaffold allows for diverse derivatization and the exploration of a broad chemical space.
As a Constrained Amino Acid Mimic:
The 4-amino-4-carboxypiperidine scaffold, which can be accessed from the corresponding cyano derivative, can serve as a constrained analog of various amino acids. This conformational restriction can lead to increased receptor affinity and selectivity, as well as improved metabolic stability compared to more flexible, linear counterparts.
Scaffold for Combinatorial Chemistry:
The multiple functional groups of 1-Cyanopiperidine-4-carboxylic acid provide orthogonal handles for the construction of chemical libraries. The secondary amine can be alkylated or acylated, the carboxylic acid can be converted to esters or amides, and the nitrile group can be hydrolyzed to an amide or reduced to an amine. This versatility allows for the rapid generation of a large number of diverse compounds for high-throughput screening.
Potential Therapeutic Areas:
Piperidine derivatives have shown efficacy in a wide range of therapeutic areas.[1] While specific applications of 1-Cyanopiperidine-4-carboxylic acid are not yet widely reported, its structural motifs suggest potential for the development of inhibitors for enzymes such as proteases and kinases, as well as ligands for G-protein coupled receptors (GPCRs). For instance, related 4-cyanopiperidine derivatives have been investigated as intermediates for CCR5 antagonists for the treatment of HIV.
Workflow for Utilizing 1-Cyanopiperidine-4-carboxylic Acid in Drug Discovery
Caption: A typical workflow for the use of 1-Cyanopiperidine-4-carboxylic acid in a drug discovery program.
Safety and Handling
Detailed safety information for 1-Cyanopiperidine-4-carboxylic acid is not available. However, based on its functional groups and related compounds, it should be handled with care in a laboratory setting. The Boc-protected analogue is classified as harmful if swallowed, and causes skin and serious eye irritation. It is recommended to use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Cyanopiperidine-4-carboxylic acid represents a promising and versatile building block for medicinal chemistry and drug discovery. Its unique combination of functional groups on a conformationally constrained piperidine scaffold offers significant opportunities for the design and synthesis of novel therapeutic agents. While a detailed and published synthetic protocol and comprehensive experimental data are still needed, the potential applications of this compound in generating diverse chemical libraries and as a constrained amino acid mimic are clear. Further research into the synthesis, characterization, and application of this molecule is warranted and is likely to yield valuable insights and new chemical entities for the treatment of a variety of diseases.
References
- ChemicalBook. (2026, January 13). 1-Boc-4-cyanopiperidine | 91419-52-2.
- Fun, H.-K., Arshad, S., Dinesh, S., Vivek, S., & Nagaraja, G. K. (2011). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2215.
- US Patent US20170369442A1. (2017). Method for preparing 4-cyanopiperidine hydrochloride.
- Sigma-Aldrich. (n.d.). 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.
- Google Patents. (n.d.). CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine.
- Pipzine Chemicals. (n.d.). 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.
- Google Patents. (n.d.). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
- Sigma-Aldrich. (n.d.). N-Boc-piperidine-4-carbonitrile.
- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.
- ResearchGate. (n.d.). 1 H, 13 C, and 31 P NMR chemical shifts δ [ppm] and coupling constants J [Hz] of 1, 2, and 2 aq.
- Sigma-Aldrich. (n.d.). 4-Cyano-4-phenylpiperidine.
- BLDpharm. (n.d.). 495415-34-4|1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid.
- BLDpharm. (n.d.). 179536-08-4|1-Cyanopiperidine-4-carboxylic acid.
- University of Calgary. (n.d.). IR: carboxylic acids.
- PubChemLite. (n.d.). N-boc-4-cyanopiperidine-4-carboxylic acid (C12H18N2O4).
- CompTox Chemicals Dashboard. (2025, October 15). 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid - Links.
- Iowa State University. (n.d.). NMR Coupling Constants.
- Clark, J. (n.d.). mass spectra - fragmentation patterns.
- LibreTexts Chemistry. (n.d.). Table of Characteristic IR Absorptions.
- University of Calgary. (n.d.). IR: carboxylic acids.
- Peptides International. (n.d.). 1-Boc-4-(N-Boc-amino)piperidine-4-carboxylic acid [189321-65-1].
- eGyanKosh. (n.d.).
- SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Science Ready. (n.d.).
- LibreTexts Chemistry. (2025, September 11). Infrared Spectroscopy Absorption Table.
- University of Colorado Boulder. (n.d.). IR Absorption Table.
- University of Wisconsin-Madison. (n.d.). Coupling constants for 1H and 13C NMR.
- Marton, J., et al. (2012). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 17(10), 11656–11670.
- Savelyeva, T. V., & Yurovskaya, M. A. (2023).
- University of Wisconsin-Madison. (2020, February 14).
- apicule. (n.d.). 4-Piperidinecarboxylic acid (CAS No: 498-94-2)
Sources
- 1. mdpi.com [mdpi.com]
- 2. apicule.com [apicule.com]
- 3. 179536-08-4|1-Cyanopiperidine-4-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. 1-(tert-Butoxycarbonyl)-4-cyanopiperidine-4-carboxylic acid | Properties, Applications, Safety | China Supplier & Manufacturer [pipzine-chem.com]
- 5. 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
- 8. scienceready.com.au [scienceready.com.au]
